molecular formula C5H9ClF2N2O B2637240 4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride CAS No. 2098039-78-0

4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride

Cat. No. B2637240
CAS RN: 2098039-78-0
M. Wt: 186.59
InChI Key: MIQIGVIYVYRUPP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-AMDFP hydrochloride and is synthesized using a specific method that involves several steps. The purpose of

Scientific Research Applications

Synthesis Techniques

4-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride is an important synthon in the synthesis of biologically active compounds. An efficient synthesis method starts from commercially available 2-chloro-2,2-difluoroacetic acid, leading to crystalline N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide. This is followed by a reductive nitromethylation, catalytic hydrogenation/cyclization sequence, and borane reduction, yielding good purity and yield (Wei et al., 2012).

Chemical Structure and Interaction

The compound exhibits variability in structural motifs when reacted with silver(I) salts. Different ratios and anions (triflate, trifluoroacetate, tetrafluoroborate) produce diverse structural motifs, highlighting its versatility in forming one- and two-dimensional structures through processes such as hydrogen bonding and pi-stacking (Feazell, Carson, & Klausmeyer, 2006).

Applications in Scientific Research

Computational Chemistry

Density functional theory (DFT) studies provide insights into the molecular structure and properties of compounds. For example, a systematic DFT study of the oxime HI-6, which is structurally related to this compound, helps in understanding its conformational aspects and charge distributions, crucial for its role as an antidote against neurotoxic organophosphate poisoning (Silva, Borges, & Figueroa-Villar, 2005).

Material Science

The compound's derivatives are investigated for their potential applications in material science, such as in the development of luminescent complexes. Their reaction with silver(I) salts leads to various structural motifs, influenced by factors like ligand ratio, anion presence, hydrogen bonding, and π-stacking. These properties are pivotal in material science for creating compounds with desired physical characteristics (Feazell, Carson, & Klausmeyer, 2005).

Antimicrobial and Pharmaceutical Research

While the focus is not on drug use and dosage, it's notable that related structures and derivatives are being synthesized and evaluated for their antimicrobial activities, showcasing the compound's relevance in the development of new therapeutic agents (Rostamizadeh et al., 2013).

properties

IUPAC Name

4-(aminomethyl)-3,3-difluoropyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2O.ClH/c6-5(7)3(1-8)2-9-4(5)10;/h3H,1-2,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQIGVIYVYRUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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